N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin
Brand Name:
Vulcanchem
CAS No.:
126871-92-9
VCID:
VC21151885
InChI:
InChI=1S/C74H121F3N14O13/c1-24-26-29-47(15)61(93)60-67(98)81-51(25-2)68(99)85(17)40-57(92)86(18)53(36-41(3)4)66(97)83-58(45(11)12)72(103)87(19)54(37-42(5)6)65(96)80-48(16)63(94)82-52(30-27-28-35-79-64(95)50-33-31-49(32-34-50)62(84-78)74(75,76)77)69(100)88(20)55(38-43(7)8)70(101)89(21)56(39-44(9)10)71(102)90(22)59(46(13)14)73(104)91(60)23/h24,26,31-34,41-48,51-56,58-61,93H,25,27-30,35-40H2,1-23H3,(H,79,95)(H,80,96)(H,81,98)(H,82,94)(H,83,97)/b26-24+
SMILES:
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Molecular Formula:
C74H121F3N14O13
Molecular Weight:
1471.8 g/mol
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin
CAS No.: 126871-92-9
Cat. No.: VC21151885
Molecular Formula: C74H121F3N14O13
Molecular Weight: 1471.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126871-92-9 |
|---|---|
| Molecular Formula | C74H121F3N14O13 |
| Molecular Weight | 1471.8 g/mol |
| IUPAC Name | 4-(1-diazo-2,2,2-trifluoroethyl)-N-[4-[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]butyl]benzamide |
| Standard InChI | InChI=1S/C74H121F3N14O13/c1-24-26-29-47(15)61(93)60-67(98)81-51(25-2)68(99)85(17)40-57(92)86(18)53(36-41(3)4)66(97)83-58(45(11)12)72(103)87(19)54(37-42(5)6)65(96)80-48(16)63(94)82-52(30-27-28-35-79-64(95)50-33-31-49(32-34-50)62(84-78)74(75,76)77)69(100)88(20)55(38-43(7)8)70(101)89(21)56(39-44(9)10)71(102)90(22)59(46(13)14)73(104)91(60)23/h24,26,31-34,41-48,51-56,58-61,93H,25,27-30,35-40H2,1-23H3,(H,79,95)(H,80,96)(H,81,98)(H,82,94)(H,83,97)/b26-24+ |
| Standard InChI Key | MANPLRVPFOIJEO-ORNZKKTMSA-N |
| Isomeric SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
| SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
| Canonical SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator